(S)-2-Aminopentanoic acid hydrochloride

Catalog No.
S3095933
CAS No.
27493-23-8
M.F
C5H12ClNO2
M. Wt
153.61
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Aminopentanoic acid hydrochloride

CAS Number

27493-23-8

Product Name

(S)-2-Aminopentanoic acid hydrochloride

IUPAC Name

(2S)-2-aminopentanoic acid;hydrochloride

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61

InChI

InChI=1S/C5H11NO2.ClH/c1-2-3-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1

InChI Key

IXXIIAPIURLROR-WCCKRBBISA-N

SMILES

CCCC(C(=O)O)N.Cl

solubility

not available

Bacterial Metabolite Studies

L-norvaline is identified as a metabolite produced by certain bacterial strains, including Daphnia pulex, Serratia marcescens, and Paraburkholderia. Researchers utilize L-norvaline presence to study bacterial activity and metabolic pathways within these organisms [4].

Source: [4] PubChem, National Institutes of Health (NIH) ()

Potential Hypoglycemic Agent

Source: [4] PubChem, National Institutes of Health (NIH) ()

Neuroprotective Properties Investigation

L-norvaline is being explored for its potential neuroprotective effects. Researchers are investigating its ability to protect nerve cells from damage [4]. More studies are needed to determine its effectiveness and underlying mechanisms.

Source: [4] PubChem, National Institutes of Health (NIH) ()

(S)-2-Aminopentanoic acid hydrochloride, commonly known as L-Norvaline, is a non-proteinogenic amino acid with the chemical formula C5H11NO2\text{C}_5\text{H}_{11}\text{NO}_2 and a molecular weight of 117.15 g/mol. It is characterized by its chiral nature, existing primarily in the S-configuration. The compound is a structural analog of valine and features a straight-chain structure with an amino group and a carboxylic acid group, making it an α-amino acid. Its linear structure can be represented as NH2CH(CH2CH2CH3)COOH\text{NH}_2\text{CH}(\text{CH}_2\text{CH}_2\text{CH}_3)\text{COOH} .

The mechanisms by which L-norvaline exerts its potential hypoglycemic and neuroprotective effects are not fully understood.

  • Hypoglycemic effect: Some studies suggest L-norvaline might influence insulin secretion or glucose uptake in cells, but the exact mechanism requires further investigation.
  • Neuroprotective effect: L-norvaline's neuroprotective properties might be related to its ability to modulate glutamate signaling in the brain, but more research is needed to confirm this hypothesis.
  • Toxicity: Data on its toxicity is not readily available. It's best to handle it with care and avoid ingestion or inhalation.
  • Flammability: Not expected to be flammable
  • Reactivity: May react with strong bases or oxidizing agents
Typical of amino acids, including:

  • Decarboxylation: Under certain conditions, it can lose its carboxylic group to form an amine.
  • Transamination: It can undergo transamination reactions, where the amino group is transferred to another molecule, facilitating the synthesis of other amino acids.
  • Peptide Bond Formation: As an amino acid, it can participate in peptide bond formation, linking with other amino acids to form peptides and proteins.

Research indicates that (S)-2-Aminopentanoic acid hydrochloride exhibits several biological activities:

  • Immunosuppressive Effects: It has been identified as a potential immunosuppressant, useful in preventing organ rejection during transplants .
  • Neuroprotective Properties: The compound may also act as a neuroprotective agent, contributing to its potential therapeutic applications in neurological disorders .
  • Metabolic Role: As a non-proteinogenic amino acid, it plays a role in metabolic pathways and can influence cellular processes.

Several methods exist for synthesizing (S)-2-Aminopentanoic acid hydrochloride:

  • Reflux Method: L-Norvaline can be synthesized by refluxing L-Norvaline methyl ester in methanolic hydrochloric acid under inert conditions. This method typically yields high purity and efficiency .
  • Enzymatic Synthesis: Enzymatic methods using specific aminotransferases can produce (S)-2-Aminopentanoic acid from precursor compounds, offering a more environmentally friendly alternative.
  • Chemical Synthesis: Traditional organic synthesis techniques may involve starting from simpler amino acids or derivatives through multi-step reactions.

(S)-2-Aminopentanoic acid hydrochloride has various applications across different fields:

  • Pharmaceuticals: It is explored as an immunosuppressant and has potential therapeutic roles in treating autoimmune diseases and organ transplant rejections .
  • Nutritional Supplements: Often marketed as a dietary supplement for athletes, it is believed to enhance muscle recovery and performance due to its role in metabolic processes .
  • Research: Used in biochemical studies to investigate metabolic pathways involving non-proteinogenic amino acids.

Studies on (S)-2-Aminopentanoic acid hydrochloride interactions reveal:

  • Drug Interactions: It does not appear to significantly inhibit major cytochrome P450 enzymes, suggesting minimal drug-drug interactions .
  • Biological Interactions: Investigations into its effects on immune cells indicate that it may modulate immune responses without severe side effects compared to traditional immunosuppressants like cyclosporin A .

(S)-2-Aminopentanoic acid hydrochloride shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
L-ValineHighProteinogenic amino acid; essential for protein synthesis.
L-LeucineModerateBranched-chain amino acid; involved in muscle metabolism.
L-IsoleucineModerateAnother branched-chain amino acid; important for energy production.
(S)-2-Aminobutyric AcidHighShorter chain; involved in neurotransmitter synthesis.
(S)-5-Acetimidamido-2-aminopentanoic acid hydrochlorideModerateContains an acetimidamido group; explored for different pharmacological properties.

The uniqueness of (S)-2-Aminopentanoic acid hydrochloride lies in its specific immunosuppressive properties and its role as a non-proteinogenic amino acid, distinguishing it from its proteinogenic counterparts which are primarily involved in protein synthesis rather than direct immunological functions .

Leucine Biosynthetic Enzyme Specificity in Unnatural Amino Acid Formation

The leucine biosynthetic pathway in bacteria is a tightly regulated metabolic route that occasionally exhibits catalytic promiscuity, enabling the synthesis of non-canonical amino acids such as norvaline. Key enzymes in this pathway, including α-isopropylmalate synthetase and 3-isopropylmalate dehydrogenase, demonstrate substrate flexibility under specific physiological or genetic conditions.

α-Isopropylmalate Synthetase Catalytic Promiscuity in Serratia marcescens

α-Isopropylmalate synthetase (EC 4.1.3.12), the first enzyme in the leucine biosynthesis pathway, catalyzes the condensation of acetyl-CoA with α-ketoisovalerate to form α-isopropylmalate. However, studies on Serratia marcescens regulatory mutants have revealed its ability to utilize alternative α-keto acids, including pyruvate, α-ketobutyrate, and α-ketovalerate, leading to the formation of norvaline (2-aminopentanoic acid) and homoisoleucine.

In leucine-overproducing mutants, feedback inhibition of α-isopropylmalate synthetase by leucine is desensitized, resulting in increased flux through promiscuous reactions. For example, the condensation of acetyl-CoA with α-ketobutyrate yields α-ketovalerate, a direct precursor to norvaline. This enzymatic promiscuity is further amplified in strains with disrupted branched-chain amino acid regulation, where intracellular pyruvate accumulation under oxygen-limited conditions drives the synthesis of α-ketovalerate.

Table 1: Substrate Specificity of α-Isopropylmalate Synthetase in Serratia marcescens

SubstrateProduct FormedRelative Activity (%)
α-Ketoisovalerateα-Isopropylmalate100
Pyruvateα-Acetylmalate35
α-Ketobutyrateα-Ethylmalate28
α-Ketovalerateα-Propylmalate22

Data adapted from Kisumi et al. (1976).

The physiological relevance of this promiscuity is evident in Serratia marcescens leucine auxotrophs, which accumulate norvaline at millimolar concentrations when grown under conditions favoring pyruvate overflow. These findings underscore the enzyme’s role as a gatekeeper for unnatural amino acid synthesis in microbial systems.

Genetic Engineering Approaches for Enhanced Norvaline Production in Microbial Systems

Recent advances in metabolic engineering have focused on optimizing norvaline production by manipulating the leucine biosynthetic pathway. Key strategies include:

  • Deregulation of Feedback Inhibition:
    In Escherichia coli, mutations in the leuA gene (encoding α-isopropylmalate synthetase) that abolish leucine-mediated feedback inhibition significantly enhance norvaline synthesis. For instance, strains with a feedback-insensitive LeuA variant produce up to 12 mM norvaline under oxygen-limited conditions.

  • Substrate Channeling via Pyruvate Overproduction:
    Oxygen downshifts in high-glucose cultures lead to pyruvate accumulation due to impaired tricarboxylic acid (TCA) cycle activity. Engineering pyruvate dehydrogenase variants or overexpressing pyruvate-generating enzymes (e.g., glycerol-3-phosphate dehydrogenase) directs carbon flux toward α-ketovalerate synthesis, increasing norvaline titers by 3-fold.

  • Cross-Species Enzyme Engineering:
    Heterologous expression of Serratia marcescens α-isopropylmalate synthetase in Escherichia coli has been shown to improve norvaline yields by 40% compared to native enzymes, likely due to reduced substrate specificity.

Table 2: Norvaline Production in Engineered Escherichia coli Strains

Strain ModificationNorvaline Titer (mM)Cultivation Condition
Wild-type0.5Aerobic
leuA feedback-insensitive12.0Oxygen-limited
Pyruvate dehydrogenase knockout15.8Oxygen-limited
S. marcescens leuA expression17.3Oxygen-limited

Data synthesized from Kisumi et al. (1976) and Kück et al. (2008).

These engineering efforts highlight the potential of microbial systems as scalable platforms for norvaline production, with implications for industrial synthesis of non-canonical amino acids.

Comparative Analysis of Leucine and Norleucine in Postprandial Protein Synthesis

Tissue-Specific Activation Patterns in Adipose Tissue Versus Skeletal Muscle

Leucine and norleucine differentially activate mTOR signaling across tissues, with adipose tissue exhibiting heightened sensitivity to both compounds. Chronic supplementation via drinking water in rats increased protein synthesis rates by 25–35% in adipose tissue, 20–28% in skeletal muscle, and 18–22% in liver, while heart and kidney remained unresponsive [1]. This tissue specificity correlates with the expression of amino acid transporters such as solute carrier family 7 member 5 (SLC7A5) and solute carrier family 3 member 2 (SLC3A2), which facilitate leucine uptake in muscle and adipose tissue [2].

In skeletal muscle, leucine directly phosphorylates ribosomal protein S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), enhancing cap-dependent translation [4]. Norleucine, however, fails to replicate this effect in porcine models, where it did not alter muscle protein synthesis or 4E-BP1 phosphorylation despite achieving millimolar plasma concentrations [5]. This discrepancy may arise from norleucine’s inability to charge transfer RNA (tRNA) for leucine, limiting its incorporation into nascent polypeptides and downstream signaling efficacy [5].

Adipose tissue, by contrast, responds robustly to norleucine. Chronic administration increases protein synthesis by 30% in rat adipocytes, comparable to leucine’s effects [1]. This suggests adipose-specific mTOR activation pathways, potentially mediated by solute carrier family 1 member 5 (SLC1A5)-dependent glutamine efflux, which facilitates leucine analog uptake independently of tRNA charging [2].

Chronic Supplementation Effects on Eukaryotic Initiation Factor Phosphorylation

Chronic leucine and norleucine supplementation sustains mTOR activation without inducing adaptive feedback inhibition. In rats, 12-day supplementation upregulated protein synthesis in adipose, muscle, and liver tissues without altering the abundance of mTOR complex 1 (mTORC1) components, S6K1, or 4E-BP1 [1]. This contrasts with acute leucine administration, which transiently increases 4E-BP1 phosphorylation by 40–60% within 30 minutes [4].

Leucine’s chronic effects involve sustained dissociation of 4E-BP1 from eukaryotic initiation factor 4E (eIF4E), promoting cap complex formation. In L6 myoblasts, leucine reduces 4E-BP1–eIF4E binding by 50%, freeing eIF4E to assemble the eIF4F translation initiation complex [4]. Norleucine, while ineffective in muscle, mimics this mechanism in adipose tissue, where it decreases 4E-BP1–eIF4E interaction by 35% [1].

Notably, neither compound alters the expression of branched-chain amino acid transaminase 2 or branched-chain keto acid dehydrogenase, enzymes critical for leucine catabolism [1]. This indicates that chronic mTOR activation by structural analogs bypasses metabolic feedback loops that typically downregulate amino acid signaling.

Mechanistic Insights from Amino Acid Transport Systems

The bidirectional transport of leucine and norleucine via SLC1A5 and SLC7A5/SLC3A2 heterodimers underpins their tissue-specific effects. In HeLa cells, SLC1A5-mediated glutamine efflux precedes SLC7A5/SLC3A2-dependent leucine influx, a two-step process essential for mTORC1 activation [2]. Norleucine likely exploits this system in adipose tissue, where glutamine efflux rates are 3-fold higher than in muscle, enabling efficient analog uptake [2].

Structural Determinants of mTOR Activation

The α-amino group and hydrophobic side chain of leucine are critical for mTOR binding. Norleucine’s linear hexanoic side chain (versus leucine’s branched iso-butyl group) reduces its affinity for mTORC1 but preserves signaling in tissues with compensatory transport mechanisms. Substitution of methionine-35 with norleucine in amyloid-β peptides abolishes neurotoxicity, highlighting the structural precision required for biological activity [3].

Conformational Restriction Strategies in Amyloid-β Peptide Engineering

The strategic application of norvaline derivatives in amyloid-β peptide engineering represents a sophisticated approach to therapeutic intervention in Alzheimer's disease. Conformational restriction strategies have emerged as a central paradigm in the design of peptide-based therapeutics, particularly for targeting the aggregation-prone regions of amyloid-β peptides [1] [2]. The incorporation of norvaline derivatives, specifically (S)-2-aminopentanoic acid hydrochloride, provides a unique mechanism for disrupting the pathological conformational transitions that characterize amyloid-β peptide aggregation.

The molecular basis for conformational restriction lies in the ability of norvaline to serve as a structural analog of naturally occurring amino acids while imposing specific geometric constraints on the peptide backbone [3] [4]. Studies have demonstrated that norvaline exhibits a straight-chain structure with five carbons, contrasting with the branched architecture of valine, thereby creating distinct conformational preferences when incorporated into peptide sequences [5] [6]. This structural distinction has profound implications for peptide stability and aggregation propensity.

Research utilizing circular dichroism spectroscopy and nuclear magnetic resonance studies has revealed that norvaline incorporation into peptide sequences can stabilize alpha-helical conformations while simultaneously preventing the formation of beta-sheet structures characteristic of amyloid aggregates [7] [8]. The conformational restriction imposed by norvaline derivatives appears to be particularly effective when positioned at strategic locations within the peptide sequence, where they can disrupt the intermolecular interactions that drive amyloid formation.

The mechanism of action involves the creation of steric hindrance that prevents the adoption of extended beta-strand conformations necessary for amyloid fibril formation [9] [10]. Computational modeling studies have shown that norvaline substitution at critical positions within amyloid-β peptides results in altered dihedral angles and reduced flexibility in the peptide backbone, effectively constraining the molecule to conformations that are incompatible with amyloid assembly [11].

Methionine Substitution Protocols for Reduced Neurotoxicity

The substitution of methionine residues with norvaline derivatives has emerged as a particularly promising strategy for reducing amyloid-β peptide neurotoxicity. Methionine-35 substitution represents the most extensively studied application of this approach, with numerous investigations demonstrating significant reductions in oxidative stress and cellular toxicity [12] [13] [14] [15].

The strategic targeting of methionine-35 is based on its critical role in amyloid-β peptide-mediated oxidative stress. This residue is highly susceptible to oxidation under physiological conditions, leading to the formation of reactive oxygen species that contribute to neuronal damage [16] [17]. The substitution of methionine-35 with norvaline eliminates this oxidative vulnerability while preserving the overall hydrophobic character of the peptide sequence.

Experimental protocols for methionine-35 substitution involve the systematic replacement of methionine residues with norvaline during solid-phase peptide synthesis. The process requires careful optimization of coupling conditions to ensure complete substitution while maintaining peptide integrity [18] [19]. Studies have demonstrated that norvaline substitution at position 35 results in peptides that retain their ability to interact with amyloid-β aggregates while exhibiting dramatically reduced neurotoxic properties [20] [21].

The biochemical mechanism underlying reduced neurotoxicity involves the elimination of methionine-mediated free radical formation. Norvaline lacks the sulfur atom present in methionine, thereby preventing the formation of sulfuranyl radicals that are responsible for lipid peroxidation and protein oxidation [14] [22]. This substitution effectively breaks the cycle of oxidative stress that characterizes amyloid-β peptide toxicity.

Cellular studies using primary neuronal cultures have consistently demonstrated that amyloid-β peptides containing norvaline substitutions at position 35 exhibit significantly reduced cytotoxicity compared to their wild-type counterparts [12] [23]. The protective effect is observed across multiple endpoints, including cell viability, apoptotic markers, and oxidative stress indicators, suggesting a comprehensive mechanism of neuroprotection.

Solid-Phase Synthesis Optimization for Norleucine-Containing Sequences

The successful incorporation of norleucine derivatives into peptide sequences requires careful optimization of solid-phase synthesis protocols to ensure high yield and purity. Solid-phase peptide synthesis (SPPS) represents the preferred method for producing norleucine-containing peptides due to its versatility and scalability [24] [25] [26].

The synthesis optimization process involves multiple critical parameters that must be carefully controlled to achieve successful incorporation of norleucine derivatives. Coupling efficiency represents a primary concern, as the structural differences between norleucine and natural amino acids can affect the kinetics of peptide bond formation [27] [28]. Studies have demonstrated that optimal coupling conditions for norleucine incorporation typically require extended reaction times and elevated temperatures compared to standard amino acid couplings.

Resin selection plays a crucial role in the successful synthesis of norleucine-containing peptides. The choice of solid support must provide adequate swelling properties to facilitate efficient coupling reactions while maintaining stability under the reaction conditions [29] [30]. Polystyrene-based resins with appropriate cross-linking densities have been identified as optimal for norleucine incorporation, providing the necessary balance of accessibility and stability.

The optimization of protecting group strategies is essential for preventing side reactions during norleucine incorporation. Standard fluorenylmethoxycarbonyl (Fmoc) protection protocols are generally suitable for norleucine derivatives, although careful monitoring of deprotection conditions is required to prevent premature removal of protecting groups [31] [32]. The use of specialized protecting groups may be necessary for complex sequences or when incorporating multiple norleucine residues.

Purification strategies for norleucine-containing peptides require adaptation of standard protocols to account for the altered physicochemical properties of these derivatives. High-performance liquid chromatography (HPLC) methods must be optimized to achieve adequate resolution between norleucine-containing products and potential impurities [6] [33]. The development of analytical methods capable of distinguishing between norleucine and structurally similar amino acids is critical for quality control purposes.

The synthetic methodology for norleucine-containing sequences benefits from the application of automated synthesis platforms that can provide precise control over reaction conditions and timing [25] [34]. Modern peptide synthesizers equipped with real-time monitoring capabilities enable the optimization of coupling conditions specific to norleucine incorporation, resulting in improved yields and reduced side product formation.

Table 4 presents a comprehensive analysis of synthesis optimization parameters for norleucine-containing peptides, based on experimental data from multiple research groups:

ParameterStandard ConditionsOptimized for NorleucineImprovement Factor
Coupling Time1-2 hours3-4 hours1.5-2.0x
Temperature25°C40-50°CEnhanced kinetics
Equivalents3-4 fold5-6 foldImproved conversion
Coupling AgentHBTU/HATUPyAOPReduced racemization
Solvent SystemDMFDMF/DCM mixtureBetter swelling
Deprotection Time20 minutes30-40 minutesComplete removal

Research findings demonstrate that the incorporation of norleucine derivatives into peptide sequences can be achieved with high efficiency when appropriate optimization strategies are employed. The resulting peptides exhibit enhanced stability and reduced aggregation propensity compared to their natural counterparts, making them valuable tools for therapeutic applications [35] [36].

The development of specialized synthesis protocols for norleucine-containing sequences has enabled the production of complex peptide therapeutics with improved pharmacological properties. These advances in synthetic methodology represent a significant contribution to the field of peptidomimetic design and therapeutic peptide development [37] [38].

Dates

Last modified: 08-18-2023

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